3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Overview
Description
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid, also known as BBOCA, is a bicyclic compound that has been studied for its potential applications in scientific research. BBOCA has a unique chemical structure that makes it an interesting compound for researchers to study.
Mechanism of Action
The mechanism of action of 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid can inhibit the growth and proliferation of cancer cells. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. In addition, 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been shown to have antioxidant properties, which may help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid in lab experiments is its unique chemical structure, which makes it an interesting compound to study. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has also been shown to have a number of potential applications in drug delivery and cancer treatment. However, there are also limitations to using 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid in lab experiments. For example, the synthesis method for 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is complex and may not be feasible for all researchers. In addition, the mechanism of action of 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid. One area of research could be to further investigate the mechanism of action of 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid, in order to better understand its biochemical and physiological effects. Another area of research could be to explore the potential applications of 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid in drug delivery and cancer treatment. In addition, future research could focus on developing more efficient and cost-effective synthesis methods for 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid.
Scientific Research Applications
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of drug delivery. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been used as a carrier for various drugs, allowing for targeted delivery of the drug to specific tissues or cells. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor activity in vitro.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c19-16(18-11-5-6-12-13(7-11)23-8-22-12)14-9-1-3-10(4-2-9)15(14)17(20)21/h5-7,9-10,14-15H,1-4,8H2,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVDRAKYWORNRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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